molecular formula C8H7BrN4 B3199216 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1016809-06-5

5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B3199216
CAS No.: 1016809-06-5
M. Wt: 239.07 g/mol
InChI Key: QEQQSWQTOIUXMA-UHFFFAOYSA-N
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Description

5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound with the molecular formula C8H7BrN4. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 1H-1,2,4-triazol-1-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, while the bromine atom may enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(1H-1,2,3-triazol-1-yl)aniline: Similar structure but with a different triazole ring.

    5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but with a chlorine atom instead of bromine.

    2-(1H-1,2,4-triazol-1-yl)aniline: Lacks the bromine substitution.

Uniqueness

5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to the presence of both the bromine atom and the 1H-1,2,4-triazole ring, which confer specific chemical properties and reactivity. The bromine atom can participate in halogen bonding, enhancing interactions with biological targets, while the triazole ring provides versatility in forming hydrogen bonds and other interactions .

Properties

IUPAC Name

5-bromo-2-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQQSWQTOIUXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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